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molecular formula C11H6INO B8348365 7-Hydroxy-8-iodo-2-naphthalenecarbonitrile

7-Hydroxy-8-iodo-2-naphthalenecarbonitrile

Cat. No. B8348365
M. Wt: 295.08 g/mol
InChI Key: VRUNAUBTOHUDJX-UHFFFAOYSA-N
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Patent
US06258822B1

Procedure details

A mixture of 7-cyano-2-naphthol (22.3 g, 131.8 mmol), sodium carbonate (29.3 g, 277 mmol) and I2 (31.8 g, 125.2 mmol) in water (500 mL) and THF (80 mL) at 0° C. was stirred at room temperature for 3 h, acidified with 1M HCl and extracted with ethyl acetate. The extracts were washed with saturated Na2S2O3 and brine, dried (Na2SO4) and concentrated. The product was recrystallized from ethyl acetate to yield 33 g of the title compound.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Name
Quantity
31.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([OH:13])=[CH:10]2)=[CH:5][CH:4]=1)#[N:2].C(=O)([O-])[O-].[Na+].[Na+].[I:20]I.Cl>O.C1COCC1>[OH:13][C:9]1[C:10]([I:20])=[C:11]2[C:6]([CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:12]2)=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
C(#N)C1=CC=C2C=CC(=CC2=C1)O
Name
Quantity
29.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
31.8 g
Type
reactant
Smiles
II
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with saturated Na2S2O3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC=C2C=CC(=CC2=C1I)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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